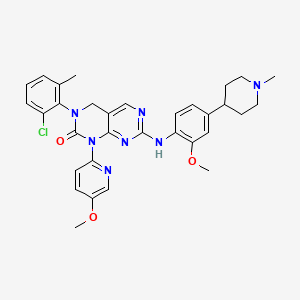

YKL-05-099

説明

特性

IUPAC Name |

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQINULODWGEVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YKL-05-099: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of YKL-05-099, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), in the context of Acute Myeloid Leukemia (AML). This document details the molecular pathways affected by this compound, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the core assays used to elucidate its function.

Core Mechanism of Action: Targeting the SIK3-HDAC4-MEF2C Axis

This compound exerts its anti-leukemic effects by targeting the Salt-Inducible Kinase 3 (SIK3).[1][2][3][4] In a subset of AML, particularly those with MLL-rearrangements and high expression of the transcription factor Myocyte Enhancer Factor 2C (MEF2C), the SIK3-HDAC4-MEF2C signaling axis is a critical dependency for leukemia cell survival and proliferation.[1][2]

Under normal conditions in these AML cells, SIK3 phosphorylates Histone Deacetylase 4 (HDAC4), a repressive cofactor of MEF2C.[1][4] This phosphorylation event leads to the sequestration of HDAC4 in the cytoplasm, thereby allowing MEF2C to remain active in the nucleus and drive the transcription of pro-leukemic genes.[1][5]

This compound inhibits the kinase activity of SIK3. This action prevents the phosphorylation of HDAC4, leading to its dephosphorylation and subsequent translocation into the nucleus.[1][2] In the nucleus, HDAC4 binds to MEF2C, repressing its transcriptional activity.[1] This suppression of MEF2C function results in the downregulation of its target genes, leading to cell cycle arrest and apoptosis in MEF2C-addicted AML cells.[1][3][4] The on-target activity of this compound on SIK3 has been confirmed through experiments using a gatekeeper mutant of SIK3, which renders the kinase resistant to the inhibitor.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.

| Target | IC50 (nM) | Assay Type |

| SIK1 | ~10 | Cell-free kinase assay |

| SIK2 | ~40 | Cell-free kinase assay |

| SIK3 | ~30 | Cell-free kinase assay |

Table 1: this compound Inhibitory Activity against SIK Isoforms. Data from competitive binding assays.[6][7]

| AML Cell Line | EC50 (nM) | Notes |

| MOLM-13 | 240 | MLL-rearranged, high MEF2C expression.[1][2] |

| MV4-11 | Sensitive | MLL-rearranged, FLT3-ITD positive.[1] |

| RN2 | Sensitive | Murine MLL-AF9 AML cell line.[1] |

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines. EC50 values were determined using CellTiter-Glo assays after 72 hours of treatment.[1] Sensitivity in other cell lines was noted but specific EC50 values were not provided in the search results.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound in AML.

Cell Viability Assay (CellTiter-Glo)

-

Objective: To determine the anti-proliferative effect of this compound on AML cell lines.

-

Method:

-

Seed AML cells in 96-well plates at an appropriate density.

-

Treat cells with a serial dilution of this compound or DMSO as a vehicle control (typically 0.1%).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well according to the manufacturer's protocol.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO-treated control and plot the results to determine the EC50 values.[1]

-

Apoptosis Analysis (Annexin V Staining)

-

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

-

Method:

-

Treat AML cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add APC Annexin V (BioLegend) and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V positive) in the treated versus control samples.[1]

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.

-

Method:

-

Treat AML cells with this compound (e.g., 1 µM) or DMSO for 24 hours.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.[1]

-

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac

-

Objective: To assess the changes in histone acetylation at MEF2C target gene enhancers following this compound treatment.

-

Method:

-

Treat MOLM-13 cells with this compound (e.g., 250 nM) or DMSO for 2 hours.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an antibody specific for H3K27ac (e.g., Active Motif, Cat# 39133 or Diagenode, Cat# C15410196).[5][8][9][10]

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Prepare the DNA library for sequencing according to the manufacturer's protocols (e.g., Illumina TruSeq ChIP Sample Prep Kit).

-

Perform high-throughput sequencing.

-

Align the sequencing reads to the human genome and perform peak calling and differential binding analysis to identify regions with altered H3K27ac levels.[1]

-

RNA Sequencing (RNA-seq)

-

Objective: To determine the global transcriptional changes in AML cells after treatment with this compound.

-

Method:

-

Treat MOLM-13 or RN2 cells with this compound at the desired concentration for 2 hours.

-

Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Prepare RNA-seq libraries from the total RNA (e.g., using TruSeq RNA Sample Prep Kit v2, Illumina).

-

Perform single-end 75 bp sequencing using a high-throughput sequencing platform (e.g., Illumina NextSeq).

-

Align the sequencing reads to the reference genome (human or mouse).

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.

Figure 1: Mechanism of action of this compound in AML.

Figure 2: Experimental workflow for characterizing this compound.

References

- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Invitrogen H3K27ac Monoclonal Antibody, ChIP-Verified:Antibodies:Primary | Fisher Scientific [fishersci.com]

- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone H3K27ac Polyclonal Antibody (39133) [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. H3K27ac Antibody - ChIP-seq Grade (C15410196) | Diagenode [diagenode.com]

- 9. H3K27ac Antibody - ChIP-seq Grade (C15210016) | Diagenode [diagenode.com]

- 10. H3K27ac Monoclonal Antibody, ChIP-Verified (MA5-23516) [thermofisher.com]

The In Vivo Function of YKL-05-099: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vivo functions of this compound, with a focus on its preclinical applications in oncology and immunology. We detail its mechanism of action, summarize key quantitative data from in vivo studies, outline experimental protocols, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of SIK inhibition.

Introduction

Salt-Inducible Kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.[1] They are key regulators of signal transduction pathways that govern gene expression, metabolism, and inflammation. Dysregulation of SIK activity has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes. This compound has emerged as a valuable chemical probe for studying SIK function in vivo due to its improved pharmacokinetic properties and selectivity compared to earlier SIK inhibitors.[2][3] This guide delves into the in vivo activities of this compound, providing a detailed understanding of its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the kinase activity of SIKs.[4][5] The primary mechanism involves preventing the phosphorylation of downstream SIK substrates, most notably Class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and CREB-regulated transcriptional coactivators (CRTCs).[6][7]

Under basal conditions, SIKs phosphorylate Class IIa HDACs, leading to their association with 14-3-3 proteins and subsequent sequestration in the cytoplasm.[7] By inhibiting SIKs, this compound prevents this phosphorylation event, allowing Class IIa HDACs to translocate to the nucleus. In the context of certain cancers, such as acute myeloid leukemia (AML), the nuclear accumulation of HDAC4 leads to the repression of pro-leukemogenic transcription factors like Myocyte Enhancer Factor 2C (MEF2C), ultimately suppressing tumor growth.[2][6]

In immune cells, SIK inhibition by this compound modulates cytokine responses.[7] It has been shown to suppress the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-12p40 while enhancing the production of the anti-inflammatory cytokine IL-10.[5][7][8]

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory and effective concentrations of this compound against its primary targets and in cellular assays.

| Target/Assay | IC50/EC50 | Cell Line/System | Reference |

| SIK1 | ~10 nM | In vitro kinase assay | [4][5][9] |

| SIK2 | ~40 nM | In vitro kinase assay | [4][5][8][9] |

| SIK3 | ~30 nM | In vitro kinase assay | [4][5][9] |

| IL-10 Production | 460 nM (EC50) | Zymosan A-stimulated bone marrow-derived dendritic cells (BMDCs) | [4][5][8] |

| MOLM-13 Cell Proliferation | 0.24 µM (IC50) | Human AML cell line | [8] |

In Vivo Studies and Data

This compound has been evaluated in several preclinical in vivo models, demonstrating its therapeutic potential in AML and inflammatory conditions.

Acute Myeloid Leukemia (AML)

In mouse models of MLL-rearranged AML, this compound treatment has been shown to attenuate disease progression and extend survival at well-tolerated doses.[2][3][6] The anti-leukemic effects are attributed to the on-target inhibition of SIK3, leading to the suppression of the MEF2C transcriptional program.[2][6]

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| MLL-AF9 AML Mouse Model | Acute Myeloid Leukemia | 5-50 mg/kg, intraperitoneal administration | Attenuated disease progression, extended animal survival | [2] |

Modulation of Inflammatory Responses

This compound has been shown to modulate inflammatory cytokine responses in vivo.[7][9] Pre-treatment with this compound in mice prior to lipopolysaccharide (LPS) stimulation resulted in a dose-dependent decrease in the phosphorylation of the SIK substrate HDAC5 and a modulation of serum cytokine levels.[7]

| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |

| C57BL/6 Mice | LPS-induced inflammation | 5-50 mg/kg, intraperitoneal administration | Reduced phosphorylation of HDAC5, modulated serum IL-10 and TNFα levels | [7] |

Bone Metabolism

In vivo studies have also suggested a role for SIK inhibition by this compound in bone metabolism.

| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |

| Ovariectomized Mice | Hypogonadism | 6, 18 mg/kg/day, intraperitoneal injection | Increased trabecular bone mass in the femur and L5 vertebrae | [5] |

| Mice | Normal | 10 µmol/kg | Increased bone formation rate, increased number of femoral osteoblasts, decreased number of femoral osteoclasts | [8] |

Experimental Protocols

In Vivo AML Mouse Model

-

Animal Model: MLL-AF9 transplanted mouse models of AML.[2][6]

-

Compound Administration: this compound is diluted in a vehicle solution (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline) and administered via intraperitoneal (IP) injection.[4]

-

Dosing: Doses ranging from 5 to 50 mg/kg have been used.[2]

-

Monitoring: Disease progression is monitored by assessing leukemia burden in peripheral blood, bone marrow, and spleen. Survival is a key endpoint.

-

Pharmacodynamic Analysis: To confirm target engagement, tissues such as splenic leukocytes can be analyzed for the phosphorylation status of SIK substrates like HDAC4/5.[2][7]

In Vivo Inflammation Model

-

Animal Model: Male 8–10 week-old C57BL/6 mice.[4]

-

Compound Administration: this compound is administered via IP injection 15 minutes prior to stimulation.[7]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is administered at a dose of 0.5 mg/kg.[7]

-

Sample Collection: Serum and tissue samples (e.g., spleen) are collected after a specified time (e.g., 1 hour) post-LPS stimulation.[7]

-

Analysis: Serum cytokine levels (e.g., IL-10, TNFα) are measured by ELISA. Phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in tissue lysates is analyzed by immunoblotting.[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in AML

Caption: Mechanism of this compound in AML.

Experimental Workflow for In Vivo Inflammation Study

Caption: In vivo inflammation study workflow.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of SIK function. Preclinical studies have demonstrated its efficacy in suppressing AML progression and modulating inflammatory responses. Its well-defined mechanism of action, centered on the inhibition of the SIK-HDAC-MEF2C signaling axis, provides a strong rationale for its further development as a therapeutic agent. The data and protocols summarized in this guide offer a solid foundation for researchers and drug developers to design and execute further preclinical and translational studies aimed at harnessing the therapeutic potential of SIK inhibition.

References

- 1. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | SIK Inhibitor | TargetMol [targetmol.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

YKL-05-099 SIK Inhibitor: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salt-Inducible Kinases (SIKs) have emerged as promising therapeutic targets for a range of diseases, including inflammatory conditions, certain cancers, and metabolic disorders. This technical guide provides an in-depth overview of the discovery and development of YKL-05-099, a potent pan-SIK inhibitor. We will delve into its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitors and immunology.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses, particularly in innate immune cells.[1] this compound was developed as an improvement upon earlier pan-SIK inhibitors like HG-9-91-01, with enhanced selectivity and pharmacokinetic properties, making it a valuable tool for in vivo studies.[1] Its development has paved the way for investigating the therapeutic potential of SIK inhibition in various disease models.[2][3]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of SIKs. Under basal conditions, SIKs phosphorylate and thereby suppress the activity of transcriptional co-activators such as CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1] By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets. This leads to their translocation to the nucleus, where they can modulate gene expression. A key consequence of this in immune cells is the potentiation of anti-inflammatory cytokine production, such as Interleukin-10 (IL-10), and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against different SIK isoforms and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| SIK1 | ~10 | Competitive Binding Assay |

| SIK2 | ~40 | Competitive Binding Assay |

| SIK3 | ~30 | Competitive Binding Assay |

Data sourced from multiple references.[4][5][6]

Table 2: Cellular Activity of this compound

| Cell Type | Assay | Stimulant | Effect | EC50 (nM) |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-10 Production | Zymosan A | Potentiation | 460 |

| Bone Marrow-Derived Macrophages (BMDMs) | p-HDAC5 (Ser259) Levels | LPS | Reduction | Not Reported |

| MOLM-13 Leukemia Cells | Proliferation | - | Inhibition | 240 |

Data sourced from multiple references.[1][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.

-

Methodology: While the specific proprietary details of the competitive binding assay used are not publicly available, a general protocol for such an assay would involve:

-

Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a known fluorescently labeled ligand that binds to the ATP-binding pocket of the kinases, and assay buffer.

-

Procedure:

-

A constant concentration of the SIK enzyme and the fluorescent ligand are incubated in the wells of a microplate.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The amount of fluorescent ligand displaced by this compound is measured using a suitable plate reader.

-

-

Data Analysis: The data is plotted as the percentage of displaced ligand versus the log concentration of this compound. The IC50 value is then calculated using a non-linear regression analysis.

-

Cell-Based Assays

-

Objective: To assess the effect of this compound on cytokine production in immune cells.

-

Methodology:

-

Cell Culture: Bone marrow is harvested from the femurs and tibias of mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate into BMDCs.

-

Treatment: Differentiated BMDCs are pre-treated with varying concentrations of this compound for 24 hours.

-

Stimulation: The cells are then stimulated with Zymosan A to induce cytokine production.

-

Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of cytokines (e.g., IL-10, TNF-α, IL-6, IL-12p40) is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4][7]

-

-

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of a known SIK substrate.

-

Methodology:

-

Cell Culture: Bone marrow-derived macrophages are generated by culturing bone marrow cells with macrophage colony-stimulating factor (M-CSF).

-

Treatment and Stimulation: BMDMs are pre-incubated with this compound (e.g., 1 µM) for 6 hours, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes.[1]

-

Western Blotting:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated HDAC5 (Ser259) and total HDAC5.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total HDAC5 is quantified.[1]

-

-

In Vivo Animal Studies

-

Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of this compound.

-

Animal Model: Male 8-10 week-old C57BL/6 mice are typically used.[2][5]

-

Formulation and Administration: this compound is formulated for intraperitoneal (IP) injection in a vehicle such as 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2][5]

-

Experimental Procedures:

-

LPS-Induced Inflammation Model: Mice are pre-treated with this compound at various doses (e.g., 5, 20, 50 mg/kg) via IP injection. After a short period (e.g., 15 minutes), inflammation is induced by an IP injection of LPS. Blood and spleen are collected at specified time points for cytokine analysis (serum) and p-HDAC5 analysis (splenic leukocytes).[5]

-

Salt-Sensitive Hypertension Model: Mice are fed a high-salt diet to induce hypertension. This compound (e.g., 20 mg/kg/day) is administered daily via IP injection to assess its effect on blood pressure and kidney function.[1][9]

-

Acute Myeloid Leukemia (AML) Model: AML cells are transplanted into mice. This compound is administered to evaluate its impact on disease progression and survival.[4]

-

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

Caption: Discovery and Development Workflow of this compound.

Conclusion

This compound is a well-characterized and potent pan-SIK inhibitor that has proven to be an invaluable research tool for elucidating the in vivo functions of Salt-Inducible Kinases. Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of disease underscore the therapeutic potential of targeting the SIK signaling pathway. This technical guide provides a foundational understanding of this compound, from its initial discovery to its application in complex biological systems. Further research and development of more selective SIK inhibitors, building upon the knowledge gained from probes like this compound, hold significant promise for the treatment of inflammatory diseases and other indications.

References

- 1. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | SIK Inhibitor | TargetMol [targetmol.com]

The Role of YKL-05-099 in the Regulation of Inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses. By targeting SIK isoforms (SIK1, SIK2, and SIK3), this compound modulates the downstream signaling pathways that control the expression of key inflammatory and anti-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on inflammatory cytokine production, and detailed experimental protocols for its investigation.

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the targeted modulation of inflammatory pathways is a key therapeutic strategy. Salt-inducible kinases (SIKs) have emerged as promising targets for anti-inflammatory drug development. This compound is an experimental drug that acts as a pan-SIK inhibitor, demonstrating significant anti-inflammatory effects in preclinical studies.[1] This document serves as a comprehensive resource for researchers investigating the immunomodulatory properties of this compound.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of SIK1, SIK2, and SIK3.[2] In innate immune cells such as macrophages and dendritic cells, SIKs are key regulators of the transcriptional response to inflammatory stimuli. Under basal conditions, SIKs phosphorylate and thereby inhibit the activity of transcriptional co-activators, including CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs), such as HDAC5. This phosphorylation leads to their sequestration in the cytoplasm.

Upon inhibition of SIKs by this compound, CRTCs and Class IIa HDACs are dephosphorylated and translocate to the nucleus, where they modulate the transcription of target genes, including those encoding for various cytokines. This ultimately leads to a shift towards an anti-inflammatory phenotype, characterized by the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory and modulatory activities of this compound.

Table 1: Inhibitory Activity of this compound against SIK Isoforms

| Target | IC50 (nM) |

| SIK1 | ~10 |

| SIK2 | ~40 |

| SIK3 | ~30 |

Data sourced from competitive binding assays.[4]

Table 2: In Vitro Effects of this compound on Cytokine Production

| Cytokine | Cell Type | Stimulant | Effect | EC50 (nM) |

| IL-10 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Enhancement | 460 |

| TNFα | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Suppression | - |

| IL-6 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Suppression | - |

| IL-12p40 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Suppression | - |

| IL-1β | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Modest Enhancement | - |

Data shows that this compound suppresses the production of pro-inflammatory cytokines TNFα, IL-6, and IL-12p40, while enhancing the anti-inflammatory cytokine IL-10.[4]

Table 3: In Vivo Effects of this compound in a Mouse Model of LPS-Induced Inflammation

| Parameter | Dosage (mg/kg, IP) | Effect |

| p-HDAC5 (Ser259) in splenic leukocytes | Starting at 5 | Dose-dependent reduction |

| Serum TNFα | Starting at 5 | Dose-dependent reduction |

| Serum IL-10 | 20 | > 2-fold increase |

In vivo studies demonstrate that this compound effectively modulates SIK signaling and cytokine responses in a dose-dependent manner.[3]

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Studies in Bone Marrow-Derived Macrophages (BMDMs) and Dendritic Cells (BMDCs)

Objective: To assess the effect of this compound on cytokine production and SIK signaling in primary immune cells.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

Recombinant M-CSF (for BMDMs) or GM-CSF (for BMDCs)

-

This compound (resuspended in DMSO)

-

Lipopolysaccharide (LPS) or Zymosan A

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

ELISA kits for TNFα, IL-6, IL-12p40, and IL-10

-

Reagents and antibodies for Western blotting (e.g., anti-p-HDAC5 Ser259, anti-HDAC5)

Protocol:

-

Differentiation of BMDMs and BMDCs:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in the presence of M-CSF (for BMDMs) or GM-CSF (for BMDCs) for 7 days to allow for differentiation.

-

-

This compound Pre-treatment:

-

Plate the differentiated BMDMs or BMDCs in appropriate culture plates.

-

Pre-incubate the cells with desired concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 1-24 hours).

-

-

Cell Stimulation:

-

Following pre-treatment, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) or Zymosan A (e.g., 200 µg/mL) for a defined duration (e.g., 4-24 hours).

-

-

Analysis:

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNFα, IL-6, IL-12p40, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Protein Phosphorylation (Western Blot):

-

Lyse the cells to extract total protein.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against p-HDAC5 (Ser259) and total HDAC5, followed by appropriate secondary antibodies.

-

Visualize and quantify the protein bands.

-

-

In Vivo Studies in a Mouse Model of Endotoxemia

Objective: To evaluate the in vivo efficacy of this compound in modulating inflammatory responses.

Materials:

-

Male 8-10 week-old C57BL/6 mice

-

This compound

-

Vehicle solution (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Materials for serum and tissue collection

Protocol:

-

Preparation of this compound Formulation:

-

Dilute this compound in the vehicle solution to the desired concentration for injection.

-

-

Animal Dosing:

-

Administer this compound (e.g., 5, 20, or 50 mg/kg) or vehicle control to mice via intraperitoneal (IP) injection.

-

-

LPS Challenge:

-

After a specified pre-treatment time (e.g., 15 minutes), challenge the mice with an IP injection of LPS (e.g., 0.5 mg/kg).

-

-

Sample Collection:

-

At a defined time point post-LPS challenge (e.g., 1-6 hours), euthanize the mice.

-

Collect blood via cardiac puncture to obtain serum for cytokine analysis.

-

Isolate spleens to prepare lysates from total splenic leukocytes for Western blot analysis.

-

-

Analysis:

-

Serum Cytokine Analysis:

-

Measure the levels of TNFα and IL-10 in the serum using ELISA.

-

-

Western Blot Analysis:

-

Analyze the phosphorylation of HDAC5 at Ser259 in the splenic leukocyte lysates as described in the in vitro protocol.

-

-

Conclusion

This compound is a valuable research tool for investigating the role of SIKs in inflammation. Its ability to suppress pro-inflammatory cytokines while promoting anti-inflammatory responses highlights the therapeutic potential of SIK inhibition. The experimental protocols outlined in this guide provide a framework for further elucidation of the biological functions of this compound and the broader implications of SIK signaling in inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-SIK Inhibitor YKL-05-099: A Technical Overview of its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of YKL-05-099, a potent, orally available small molecule inhibitor of Salt-Inducible Kinases (SIKs). By elucidating its mechanism of action, detailing its effects on key inflammatory mediators, and outlining relevant experimental protocols, this document serves as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics.

Core Mechanism of Action: Inhibition of Salt-Inducible Kinases

This compound exerts its anti-inflammatory effects primarily through the inhibition of the SIK family of serine/threonine kinases, which includes SIK1, SIK2, and SIK3. These kinases are crucial regulators of inflammatory responses in innate immune cells. The inhibitory activity of this compound against these kinases is concentration-dependent, as detailed in the table below.

| Target | IC50 |

| SIK1 | ~10 nM |

| SIK2 | ~40 nM |

| SIK3 | ~30 nM |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against human SIK isoforms.[1][2][3]

The inhibition of SIKs by this compound leads to the modulation of downstream signaling pathways that control the production of both pro- and anti-inflammatory cytokines. A key mechanism involves the regulation of the transcriptional co-activator CREB-regulated transcription coactivator (CRTC) and class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5.[4][5][6] In a resting state, SIKs phosphorylate these proteins, leading to their sequestration in the cytoplasm. Upon SIK inhibition by this compound, CRTCs and HDACs translocate to the nucleus, where they influence gene expression related to inflammation.

Modulation of Cytokine Production

A hallmark of this compound's anti-inflammatory activity is its ability to shift the cytokine profile from a pro-inflammatory to an anti-inflammatory state. This is primarily achieved by potentiating the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while simultaneously suppressing the release of key pro-inflammatory cytokines.[2][4][7]

In Vitro Cytokine Modulation

Studies using bone marrow-derived dendritic cells (BMDCs) have demonstrated the potent immunomodulatory effects of this compound.

| Cytokine | Effect | Model | EC50 / Concentration |

| IL-10 | Increased Production | Zymosan A-stimulated BMDCs | 460 nM (EC50) |

| TNFα | Decreased Production | LPS-stimulated BMDCs | 1 µM |

| IL-6 | Decreased Production | LPS-stimulated BMDCs | 1 µM |

| IL-12p40 | Decreased Production | LPS-stimulated BMDCs | 1 µM |

| IL-1β | Modestly Enhanced Release | LPS-stimulated BMDCs | 1 µM |

Table 2: In vitro effects of this compound on cytokine production in mouse BMDCs.[2][4][7][8]

In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been validated in preclinical animal models. Intraperitoneal administration of this compound prior to a lipopolysaccharide (LPS) challenge in mice led to a significant, dose-dependent modulation of systemic cytokine levels.

| Cytokine | Effect | Dose | Model |

| IL-10 | > 2-fold Increase | 20 mg/kg | LPS-stimulated mice |

| TNFα | Dose-dependent Reduction | Starting at 5 mg/kg | LPS-stimulated mice |

Table 3: In vivo effects of this compound on serum cytokine levels in mice.[2][4]

Furthermore, in a murine model of salt-sensitive hypertension, treatment with this compound (20 mg/kg/day) attenuated macrophage infiltration and the production of reactive oxygen species (ROS) in the renal cortex, highlighting its broader anti-inflammatory and tissue-protective effects.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize the anti-inflammatory properties of this compound.

In Vitro BMDC Stimulation Assay

This protocol is designed to assess the effect of this compound on cytokine production in primary immune cells.

Methodology:

-

Cell Culture: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to differentiate them into BMDCs.

-

Compound Treatment: Differentiated BMDCs are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[1]

-

Stimulation: Following pre-incubation, cells are stimulated with an inflammatory agent such as LPS or Zymosan A to induce cytokine production.[4][7]

-

Sample Collection: After a defined incubation period, the cell culture supernatants are collected.

-

Cytokine Analysis: The concentrations of various cytokines (e.g., IL-10, TNFα, IL-6, IL-12p40) in the supernatants are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).

In Vivo LPS Challenge Model

This model is used to evaluate the systemic anti-inflammatory effects of this compound in a living organism.

Methodology:

-

Animal Acclimatization: Male C57BL/6J mice (8-10 weeks old) are acclimatized to the laboratory conditions.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline) and administered to the mice via intraperitoneal (IP) injection at various doses (e.g., 5, 10, 20 mg/kg).[4]

-

LPS Challenge: After a short pre-treatment period (e.g., 15 minutes), the mice are challenged with an IP injection of LPS (e.g., 0.5 mg/kg) to induce a systemic inflammatory response.[4]

-

Sample Collection: At a specified time point post-LPS injection (e.g., 1 hour), blood samples are collected to obtain serum. Spleens may also be harvested for analysis of cellular markers.[4]

-

Analysis: Serum cytokine levels are measured using techniques like ELISA. Splenic leukocytes can be analyzed for changes in protein phosphorylation, such as phospho-HDAC5, by immunoblotting to confirm target engagement.[4][7]

Pharmacokinetic and Safety Profile

This compound exhibits favorable pharmacokinetic properties, with well-tolerated doses achieving free serum concentrations above its IC50 for SIK2 inhibition for over 16 hours in mice.[1][4] Importantly, at doses that demonstrate anti-inflammatory efficacy, this compound did not induce the metabolic abnormalities observed in SIK2 knockout mice, suggesting a potential therapeutic window that separates its immunomodulatory effects from adverse metabolic consequences.[1][4] The compound is also reported to be stable in mouse liver microsomes for more than two hours and non-toxic at concentrations below 10 µM.[2]

Broader Therapeutic Potential

The immunomodulatory properties of this compound suggest its potential application in a range of inflammatory and autoimmune disorders. The upregulation of IL-10 and suppression of TNFα are particularly relevant for conditions such as inflammatory bowel disease (e.g., Crohn's disease), rheumatoid arthritis, and psoriasis.[4] Beyond inflammation, this compound is also being investigated for its potential in treating acute myeloid leukemia and osteoporosis.[5][10][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | SIK | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

YKL-05-099: In Vitro Application Notes and Protocols for Cellular Research

For Research Use Only. Not for use in diagnostic procedures.

Abstract

YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), with demonstrated activity against SIK1, SIK2, and SIK3.[1][2][3] This small molecule has emerged as a valuable tool for investigating the roles of SIKs in various biological processes, including inflammation and bone metabolism.[2][3][4] this compound has been shown to modulate cytokine production in immune cells and inhibit the proliferation of certain cancer cell lines.[5][6] Additionally, it has been identified as an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its impact on cytokine secretion, cellular phosphorylation events, and cell viability.

Mechanism of Action

This compound exerts its primary biological effects through the inhibition of the SIK family of kinases. SIKs play a crucial role in regulating gene expression by phosphorylating and inactivating the CREB-regulated transcription coactivators (CRTCs).[3] By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs, allowing them to translocate to the nucleus and activate CREB-dependent gene transcription.[3] This signaling cascade is central to the anti-inflammatory and bone-anabolic effects observed with this compound treatment.[3][4]

Quantitative Data

The following tables summarize the in vitro inhibitory and effective concentrations of this compound across various targets and cell-based assays.

Table 1: Inhibitory Concentrations (IC50) of this compound against SIK Isoforms

| Target | IC50 (nM) | Assay Type |

| SIK1 | ~10 | Cell-free binding assay[1][7] |

| SIK2 | ~20-40 | Cell-free binding/enzymatic assay[1][3][5][7] |

| SIK3 | ~30 | Cell-free binding assay[1][7] |

Table 2: Effective and Inhibitory Concentrations (EC50/IC50) of this compound in Cell-Based Assays

| Cell Line/Assay | Parameter | Concentration (µM) |

| Zymosan A-stimulated BMDCs | IL-10 Enhancement | 0.46[5][7] |

| MOLM-13 Leukemia Cells | Proliferation Inhibition | 0.24[5] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 599.1 g/mol , check the certificate of analysis for the exact value) in 166.9 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[7]

Protocol 1: Assessment of IL-10 Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol details the procedure for treating BMDCs with this compound to assess its effect on Zymosan A-induced IL-10 production.

Materials:

-

Bone marrow cells isolated from mice

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF)

-

This compound stock solution (10 mM in DMSO)

-

Zymosan A

-

ELISA kit for mouse IL-10

Procedure:

-

BMDC Differentiation: Differentiate bone marrow cells into BMDCs by culturing them in complete RPMI 1640 medium containing 20 ng/mL GM-CSF for 7-9 days.

-

Cell Seeding: Plate the differentiated BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should not exceed 0.1%. Add the diluted this compound to the cells. A typical final concentration for significant IL-10 potentiation is 1 µM.[1][5][6] Incubate for 24 hours at 37°C and 5% CO2.[1][6]

-

Stimulation: Add Zymosan A to the wells at a final concentration of 20 µg/mL.

-

Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.[6]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant for cytokine analysis.

-

IL-10 Measurement: Quantify the concentration of IL-10 in the supernatant using a mouse IL-10 ELISA kit according to the manufacturer's instructions.

Protocol 2: Analysis of HDAC5 Phosphorylation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the methodology to evaluate the effect of this compound on the phosphorylation of HDAC5, a downstream target of SIKs.

Materials:

-

Bone marrow cells isolated from mice

-

Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL M-CSF)

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-HDAC5 (Ser259), anti-total-HDAC5, and appropriate secondary antibodies

Procedure:

-

BMDM Differentiation: Differentiate bone marrow cells into BMDMs by culturing them in complete DMEM medium containing 20 ng/mL M-CSF for 6-7 days.

-

Cell Seeding: Plate the differentiated BMDMs in a 6-well plate at a density of 1 x 10^6 cells/well.

-

This compound Pre-incubation: Treat the cells with 1 µM this compound (or desired concentrations) in complete DMEM medium for 6 hours at 37°C and 5% CO2.[6] Include a vehicle control (DMSO).

-

LPS Stimulation: Stimulate the cells with 100 ng/mL LPS for 30 minutes.[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-HDAC5 (Ser259) and total HDAC5.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the phospho-HDAC5 signal to the total HDAC5 signal.

-

Protocol 3: Cell Proliferation Assay in MOLM-13 Leukemia Cells

This protocol is for assessing the anti-proliferative effects of this compound on the MOLM-13 acute myeloid leukemia cell line.

Materials:

-

MOLM-13 cells

-

RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)

Procedure:

-

Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. The final DMSO concentration should be kept below 0.1%.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: this compound inhibits SIKs, leading to CRTC dephosphorylation and nuclear translocation.

Caption: Workflow for assessing this compound's effect on IL-10 production in BMDCs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

YKL-05-099 Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), demonstrating efficacy in various preclinical mouse models.[1] It acts as a pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3, which are key regulators of inflammatory and metabolic pathways.[2][3] By inhibiting SIKs, this compound modulates the activity of downstream targets, including CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs), leading to its therapeutic effects in conditions such as inflammatory disorders, acute myeloid leukemia (AML), and osteoporosis.[1][4][5][6]

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in mouse models, based on currently available data.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type |

| SIK1 | ~10 nM | Competitive Binding Assay |

| SIK2 | ~40 nM | Competitive Binding Assay |

| SIK3 | ~30 nM | Competitive Binding Assay |

| SIK2 (human enzyme) | 0.04 µM | Biochemical Assay |

| MOLM-13 leukemia cells | 0.24 µM | Proliferation Assay |

| (Data sourced from references[2][3][7][8]) |

Table 2: In Vivo Dosage and Administration of this compound in Mouse Models

| Mouse Model | Dosage Range | Administration Route | Vehicle | Therapeutic Effect |

| Inflammatory Response (LPS-stimulated C57BL/6 mice) | 5 mg/kg - 50 mg/kg | Intraperitoneal (IP) | 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline | Reduced TNFα, increased IL-10, reduced HDAC5 phosphorylation.[3][9] |

| Acute Myeloid Leukemia (MLL-AF9 AML model in C57BL/6 mice) | 6 mg/kg (once daily) | Intraperitoneal (IP) | PBS + 25 mM HCl | Attenuated disease progression, extended survival.[5] |

| Osteoporosis (Ovariectomized C57Bl/6J mice) | 6 mg/kg/day, 18 mg/kg/day | Intraperitoneal (IP) | Not specified | Increased bone formation without increasing bone resorption.[6][8] |

| General In Vivo Studies (C57BL/6 mice) | 10 µmol/kg | Not specified | Not specified | Increased bone formation rate, increased femoral osteoblasts, decreased femoral osteoclasts.[7] |

Signaling Pathway

This compound inhibits SIKs, which under basal conditions, phosphorylate and lead to the cytoplasmic sequestration of class IIa HDACs and CRTCs.[9] Inhibition of SIKs allows these effector proteins to translocate to the nucleus and modulate gene expression. For instance, in the context of AML, SIK3 inhibition by this compound alters the phosphorylation state and nuclear localization of HDAC4, thereby suppressing the function of the transcription factor MEF2C.[5][10]

Caption: this compound inhibits SIKs, leading to nuclear translocation of HDACs and CRTCs.

Experimental Protocols

Protocol 1: General In Vivo Administration of this compound

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[9]

1. Animal Model:

-

Male 8–10 week-old C57BL/6 mice.[2]

2. Reagent Preparation:

-

Vehicle: Prepare a solution of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[3][9]

-

This compound Solution: Dilute this compound in the prepared vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution where 100 µL contains 0.1 mg of this compound).

3. Administration:

-

Administer the prepared this compound solution via intraperitoneal (IP) injection.[3][9]

-

For acute inflammation studies, this compound can be administered 15 minutes prior to stimulation with an inflammatory agent like lipopolysaccharide (LPS).[9]

4. Sample Collection:

-

Euthanize mice at the desired time point post-administration via CO2 inhalation followed by cervical dislocation.[3][9]

-

Collect serum and tissues (e.g., spleen) for downstream analysis such as immunoblotting for p-HDAC5 or cytokine measurement (ELISA).[3][9]

Protocol 2: this compound Treatment in an Acute Myeloid Leukemia (AML) Mouse Model

This protocol is based on a study using a murine MLL-AF9 AML model.[5]

1. Animal Model and AML Induction:

-

Use 8-week-old female C57BL/6 mice.

-

Sublethally irradiate the mice (5.5 Gy).

-

Transplant 500,000 RN2 cells (an MLL-AF9 AML cell line) into the mice via tail vein injection.[5]

2. Reagent Preparation:

-

Vehicle: Prepare a solution of PBS with 25 mM HCl.[5]

-

This compound Solution: Dissolve this compound in the vehicle to achieve a concentration for a 6 mg/kg dose.[5]

3. Administration:

-

Begin treatment one day after cell transplantation.

-

Administer 6 mg/kg of this compound or vehicle via intraperitoneal (IP) injection once daily for 3 weeks.[5]

4. Monitoring and Endpoint:

-

Monitor the development of AML through methods such as bioluminescence imaging if the cells are luciferase-tagged.

-

Monitor animal survival. The endpoint is typically a humane endpoint based on disease progression or a predetermined study duration.

Experimental Workflow Diagram

Caption: A typical workflow for an in vivo study using this compound in a mouse model.

Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. Researchers should always consult relevant literature and conduct pilot studies to determine the optimal dosage and administration schedule for their particular mouse model and research question. All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | SIK Inhibitor | TargetMol [targetmol.com]

- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Preparing YKL-05-099 for In Vivo Efficacy and Pharmacodynamic Studies

Application Note

Introduction

YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively. By inhibiting SIKs, this compound modulates downstream signaling pathways, leading to anti-inflammatory effects and anabolic activity in bone. This makes it a valuable tool for investigating the physiological roles of SIKs and for preclinical studies in inflammatory diseases, osteoporosis, and certain cancers like acute myeloid leukemia. This document provides detailed protocols for the preparation and in vivo administration of this compound for efficacy and pharmacodynamic studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for appropriate handling, storage, and formulation.

| Property | Value | Reference |

| Molecular Formula | C32H34ClN7O3 | |

| Molecular Weight | 600.11 g/mol | |

| CAS Number | 1936529-65-5 | |

| Appearance | Solid powder | |

| Purity | >98% |

Solubility Data

The solubility of this compound in various solvents is crucial for preparing appropriate formulations for in vivo studies. Table 2 provides a summary of its solubility.

| Solvent | Solubility | Reference |

| DMSO | ≥ 75 mg/mL | |

| Ethanol | 100 mg/mL | |

| PBS (pH 7.2) | 428 µM (Insoluble for practical in vivo dosing) | |

| Water | Insoluble |

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting the SIK family of kinases. This inhibition leads to the dephosphorylation and nuclear translocation of CRTCs (CREB-regulated transcription coactivators), which in turn activate CREB-mediated gene expression. In immune cells, this pathway ultimately modulates the production of inflammatory and anti-inflammatory cytokines. In bone, it promotes anabolic effects.

Caption: this compound inhibits SIK, leading to CRTC activation and gene expression.

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a solution-based formulation suitable for intraperitoneal (IP) injection in mice.

Materials:

-

This compound powder

-

N-methyl-2-pyrrolidinone (NMP)

-

Solutol HS15 (Kolliphor® HS 15)

-

Normal saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Procedure:

-

Vehicle Preparation:

-

Prepare the vehicle by mixing 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.

-

For example, to prepare 10 mL of vehicle, mix 0.5 mL of NMP, 0.5 mL of Solutol HS15, and 9.0 mL of normal saline.

-

Vortex the mixture until a clear, homogeneous solution is formed.

-

-

This compound Dissolution:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Add the this compound powder to the prepared vehicle.

-

Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.

-

-

Sterilization and Storage:

-

Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared formulation at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

In Vivo Administration and Dosing

This protocol outlines the administration of the prepared this compound formulation to mice.

Animal Models:

-

Male 8–10 week-old C57BL/6 mice have been used in previous studies. The choice of animal model will depend on the specific research question.

Dosing:

-

Doses ranging from 5 mg/kg to 50 mg/kg have been shown to be effective and well-tolerated in mice.

-

The specific dose should be determined based on the experimental design and desired level of target engagement.

Administration:

-

Intraperitoneal (IP) injection is a commonly used route of administration for this formulation.

-

The dosing volume should be calculated based on the animal's body weight and the concentration of the prepared this compound solution. A typical dosing volume for IP injection in mice is 10 mL/kg.

Pharmacodynamic Studies:

-

To assess target engagement, phosphorylation of HDAC5 at Ser259, a known SIK substrate, can be measured in tissues of interest (e.g., spleen) by immunoblotting.

-

Downstream effects on cytokine levels (e.g., TNFα, IL-10) in serum can also be evaluated.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Caption: Workflow for an in vivo study with this compound.

Safety and Toxicology

This compound is non-toxic at concentrations less than 10 µM in vitro and is stable in mouse liver microsomes for more than 2 hours. In vivo studies have shown that it is well-tolerated in mice, with no obvious toxicities or physiological abnormalities observed after daily administration for a month. However, as with any experimental compound, appropriate safety precautions should be taken, and animals should be monitored for any adverse effects.

Conclusion

This application note provides a comprehensive guide for the preparation and in vivo use of the SIK inhibitor this compound. The detailed protocols and supporting information are intended to assist researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of targeting SIKs. Adherence to these guidelines will help ensure the reproducibility and reliability of experimental outcomes.

Application Notes and Protocols: YKL-05-099 Treatment of MOLM-13 Leukemia Cells

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

YKL-05-099 is an experimental small molecule inhibitor of Salt-Inducible Kinases (SIKs), with potent activity against SIK1 (IC50 ~10 nM), SIK2 (IC50 ~40 nM), and SIK3 (IC50 ~30 nM)[1][2][3]. In the context of Acute Myeloid Leukemia (AML), particularly subtypes dependent on the transcription factor Myocyte Enhancer Factor 2C (MEF2C), this compound presents a targeted therapeutic strategy[4][5].

The MOLM-13 cell line, established from a patient with relapsed AML (M5a subtype), is a critical preclinical model.[6] It harbors key genetic features, including an MLL-AF9 (KMT2A-MLLT3) fusion gene and an internal tandem duplication of the FLT3 gene (FLT3-ITD), making it highly relevant for studying MLL-rearranged leukemia.[6][7] Research has demonstrated that the growth and survival of MOLM-13 cells are dependent on the SIK3-MEF2C signaling axis, making them sensitive to this compound treatment.[4][5]

These application notes provide a summary of the mechanism of action, key quantitative data, and detailed protocols for studying the effects of this compound on MOLM-13 cells.

2. Mechanism of Action

In MEF2C-dependent AML cells like MOLM-13, SIK3 plays a crucial role in maintaining the function of the MEF2C transcription factor. SIK3 directly phosphorylates and inactivates Histone Deacetylase 4 (HDAC4), a repressive cofactor of MEF2C.[5] This phosphorylation sequesters HDAC4 in the cytoplasm, allowing MEF2C to remain active in the nucleus and drive the transcription of genes essential for leukemia cell survival.

Treatment with this compound inhibits SIK3 kinase activity.[4][5] This leads to the dephosphorylation and subsequent nuclear translocation of HDAC4, which then binds to and represses MEF2C.[8] The suppression of the MEF2C transcriptional program ultimately results in cell-cycle arrest and apoptosis in the leukemia cells.[4][5][9]

Caption: SIK3 inhibition pathway by this compound in MOLM-13 cells.

3. Data Presentation

Quantitative data from studies on this compound are summarized below for easy reference and comparison.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type / Cell Line | Reference |

|---|---|---|---|

| SIK1 | ~10 nM | Cell-free binding assay | [1][2][3] |

| SIK2 | 0.04 µM (40 nM) | Human enzyme assay | [10] |

| SIK3 | ~30 nM | Cell-free binding assay | [1][2][3] |

| MOLM-13 Proliferation | 0.24 µM (240 nM) | Cell viability assay |[10] |

Table 2: Cellular Effects of this compound on MOLM-13 Cells

| Effect | Experimental Condition | Key Result | Reference |

|---|---|---|---|

| Cell Cycle Arrest & Apoptosis | Treatment with this compound | Dose-dependent induction of cell cycle arrest and apoptosis. | [4][5][8][9] |

| MEF2C Function Suppression | 250 nM this compound for 2 hours | Rapid suppression of MEF2C transcriptional output. | [4] |

| Histone Acetylation | 250 nM this compound for 2 hours | Selective loss of H3K27ac at MEF2C-occupied enhancer elements. | [4][8][11] |

| HDAC4 Localization | Treatment with this compound | Rapid dephosphorylation and nuclear accumulation of HDAC4. |[8] |

4. Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on MOLM-13 cells.

Caption: General experimental workflow for this compound studies in MOLM-13.

Protocol 1: MOLM-13 Cell Culture and Maintenance

-

Principle: To maintain a healthy, logarithmically growing population of MOLM-13 cells for consistent experimental results.

-

Materials:

-

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

-

MOLM-13 cells grow in suspension.[6] Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.

-

Split the culture every 2-3 days by centrifuging the cells, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed complete growth medium at the desired seeding density.

-

Regularly check cell viability using Trypan Blue exclusion.

-

Protocol 2: Cell Viability Assay (Dose-Response)

-

Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound on MOLM-13 cell proliferation using a luminescence-based ATP assay (e.g., CellTiter-Glo®).

-

Materials:

-

MOLM-13 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

White, opaque 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed MOLM-13 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would span from 1 nM to 10 µM. Include a DMSO-only control.[4]

-

Add the diluted compound or DMSO control to the appropriate wells. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).[4]

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.[4]

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to the DMSO control and plot a four-parameter dose-response curve to calculate the IC50 value.[4]

-

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Principle: To quantify the induction of apoptosis (using Annexin V/Propidium Iodide staining) and cell cycle arrest (using Propidium Iodide staining) following this compound treatment.

-

Materials:

-

MOLM-13 cells

-

This compound and DMSO

-

For Apoptosis: Annexin V-FITC/PI Apoptosis Detection Kit

-

For Cell Cycle: Propidium Iodide (PI), RNase A, Triton X-100

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed MOLM-13 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.

-

Treat cells with this compound (e.g., 1x, 2x, and 5x the IC50 value) or DMSO for a specified time (e.g., 24, 48, 72 hours).

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

For Apoptosis Staining: a. Resuspend cells in 1X Annexin V Binding Buffer. b. Add Annexin V-FITC and PI according to the manufacturer's protocol. c. Incubate in the dark at room temperature for 15 minutes. d. Analyze immediately by flow cytometry.

-

For Cell Cycle Staining: a. Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. b. Centrifuge to remove ethanol and wash with PBS. c. Resuspend the cell pellet in PI staining solution (containing PI, RNase A, and Triton X-100 in PBS). d. Incubate in the dark at room temperature for 30 minutes. e. Analyze by flow cytometry.

-

Protocol 4: Chromatin Immunoprecipitation (ChIP) Analysis

-

Principle: To assess changes in histone H3 lysine 27 acetylation (H3K27ac) at specific genomic loci, particularly MEF2C binding sites, after this compound treatment.

-

Materials:

-

MOLM-13 cells

-

This compound (250 nM) and DMSO (0.1%)[4]

-

Formaldehyde (1%)

-

Glycine

-

ChIP lysis buffer, dilution buffer, wash buffers

-

Antibodies against H3K27ac and IgG (control)

-

Protein A/G magnetic beads

-

Sonicator (e.g., Bioruptor)

-

Reagents for reverse cross-linking and DNA purification

-

qPCR reagents and primers for target loci

-

-

Procedure:

-

Treat MOLM-13 cells with 250 nM this compound or 0.1% DMSO for 2 hours.[4]

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[4]

-

Quench the reaction with glycine.

-

Lyse the cells and prepare nuclear lysates.

-

Shear chromatin by sonication to an average fragment size of 200-500 bp.[4]

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with anti-H3K27ac or control IgG antibody.

-

Capture antibody-chromatin complexes using protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads and reverse cross-links by heating with NaCl and Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or prepare libraries for ChIP-seq analysis.[4]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accegen.com [accegen.com]

- 7. DepMap Cell Line Summary [depmap.org]

- 8. ashpublications.org [ashpublications.org]

- 9. biorxiv.org [biorxiv.org]

- 10. caymanchem.com [caymanchem.com]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols for YKL-05-099 in Bone Marrow-Derived Macrophage (BMDM) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-05-099 is a potent, cell-permeable inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3. These kinases are key regulators of macrophage function and polarization. By inhibiting SIKs, this compound modulates the inflammatory response of macrophages, promoting an anti-inflammatory M2-like phenotype and enhancing efferocytosis. These characteristics make this compound a valuable tool for studying macrophage biology and a potential therapeutic agent for inflammatory diseases.

These application notes provide detailed protocols for utilizing this compound in assays with bone marrow-derived macrophages (BMDMs), a primary cell model that closely mimics the function of tissue-resident macrophages.

Data Presentation

Table 1: In Vitro Activity of this compound

| Target | IC50 Value | Cell-Based Assay | Effective Concentration | Reference |

| SIK1 | ~10 nM | BMDM Efferocytosis | 1 µM | [1] |

| SIK2 | ~40 nM | Zymosan A-stimulated BMDCs | Not Specified | [1] |

| SIK3 | ~30 nM | M2 Polarization | Not Specified |

Table 2: In Vivo Administration of this compound

| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |